Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone

Analytical Chemistry Mass Spectrometry Reference Standards

Procure preformed, high-purity (≥98%) monochloroacetaldehyde 2,4-dinitrophenylhydrazone as a definitive reference standard for accurate chloroacetaldehyde quantification in pharmaceutical impurity profiling and biological matrices. Unlike in situ DNPH derivatization, this stable crystalline surrogate eliminates variability in derivatization efficiency and syn/anti isomer ratios, ensuring reproducible HPLC/GC-MS calibration. Essential for genotoxic impurity method validation in APIs—generic aldehyde-DNPH analogs introduce a 34.44 Da mass differential and distinct retention times, compromising analytical specificity. Also designated Olin 1763 for historical SAR and fungicide studies.

Molecular Formula C8H7ClN4O4
Molecular Weight 258.62 g/mol
CAS No. 5135-80-8
Cat. No. B12297981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonochloroacetaldehyde (2,4-dinitrophenyl)hydrazone
CAS5135-80-8
Molecular FormulaC8H7ClN4O4
Molecular Weight258.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCl
InChIInChI=1S/C8H7ClN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2/b10-4+
InChIKeyKCCZBPFTPLCZGI-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone (CAS 5135-80-8): Preformed DNPH Derivative for Analytical Reference and Niche Industrial Research


Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone (CAS 5135-80-8), also designated as 2-chloroacetaldehyde 2-(2,4-dinitrophenyl)hydrazone, is a preformed hydrazone derivative of the reactive aldehyde chloroacetaldehyde and 2,4-dinitrophenylhydrazine (DNPH). With a molecular formula of C₈H₇ClN₄O₄ and a molecular weight of 258.62 g/mol, this compound is a crystalline solid that serves as a stable, non-volatile surrogate for chloroacetaldehyde, which is itself a highly reactive alkylating agent [1][2]. Unlike the general-purpose use of DNPH as a derivatization reagent, this pre-synthesized, high-purity derivative is procured as a specific reference standard for analytical method development, particularly in the identification and quantification of chloroacetaldehyde in complex biological matrices or as an impurity marker in pharmaceutical synthesis [2].

Why Generic DNPH Reagents or Other Aldehyde-DNPH Standards Cannot Substitute for Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone


Generic substitution of monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone (CAS 5135-80-8) with in situ DNPH derivatization or structurally similar aldehyde-DNPH standards fails due to fundamental differences in chemical identity, analytical specificity, and functional application. Procuring the reagent 2,4-dinitrophenylhydrazine and generating the hydrazone in-house introduces variability in derivatization efficiency, isomer ratio (syn/anti), and requires additional purification and characterization steps, compromising analytical reproducibility [1][2]. Substituting with an alternative aldehyde-DNPH derivative, such as acetaldehyde 2,4-dinitrophenylhydrazone (CAS 1019-57-4, MW 224.18), introduces a different molecular entity with distinct chromatographic retention, mass spectrometric fragmentation, and a molecular weight differential of 34.44 g/mol due to the absence of the chlorine atom, rendering it analytically invalid for the specific identification and quantification of chloroacetaldehyde or its metabolites [2]. Furthermore, unlike standard analytical derivatives, this specific compound has been investigated for direct industrial application as a foliar fungicide (Olin 1763), a property not shared by other aldehyde-DNPH analogs, highlighting its unique functional differentiation beyond its role as a reference material [3].

Quantitative Evidence for Differentiation of Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone from Other DNPH Derivatives


Molecular Weight Differentiation from Common Aldehyde-DNPH Reference Standards

Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone possesses a molecular weight of 258.62 g/mol (C₈H₇ClN₄O₄), which is distinct from non-halogenated aldehyde-DNPH derivatives such as acetaldehyde 2,4-dinitrophenylhydrazone (MW 224.18 g/mol, C₈H₈N₄O₄) [1]. This difference of 34.44 g/mol is due to the presence of a chlorine atom in the target compound, replacing a hydrogen atom in the acetaldehyde analog.

Analytical Chemistry Mass Spectrometry Reference Standards

Differentiation in Acute Oral Toxicity Profile Compared to Inferred Data for Non-Halogenated Analogs

The target compound, investigated under the designation Olin 1763, demonstrates a specific acute oral toxicity profile. In toxicological studies, single oral doses of 10 g/kg administered to rats and dogs resulted in no observed deaths [1]. In contrast, the parent aldehyde, chloroacetaldehyde, is a potent alkylating agent and is reported to be significantly more acutely toxic and a severe irritant [2].

Toxicology Agrochemical Research Safety Assessment

In Vivo Antifungal Efficacy as Foliar Fungicide (Olin 1763)

Unlike other aldehyde-DNPH derivatives that serve solely as analytical reference materials, monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone was specifically developed and investigated for its direct biological activity as a foliar fungicide under the tradename Olin 1763. Toxicological studies were conducted to support this application, establishing a baseline for its in vivo safety profile [1].

Agrochemical Research Fungicide Biological Activity

Chemical Stability and Handling Advantages Over Free Chloroacetaldehyde

The target compound is a stable, non-volatile crystalline solid, in stark contrast to its parent aldehyde, chloroacetaldehyde, which is a highly reactive, volatile liquid that polymerizes readily and acts as a potent alkylating agent [1][2]. This transformation into a hydrazone derivative is a well-established strategy to stabilize reactive carbonyls for handling, storage, and precise analytical quantification [3].

Chemical Synthesis Analytical Chemistry Reference Standards

Validated Application Scenarios for Procuring Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone


Analytical Reference Standard for Chloroacetaldehyde Quantification in Drug Metabolism and Environmental Studies

This compound is the definitive reference standard for the positive identification and quantification of chloroacetaldehyde in complex matrices, such as biological fluids or environmental samples. As demonstrated in the study of cyclophosphamide metabolism in rats, it was used for co-chromatography to confirm the identity of radiolabeled chloroacetaldehyde excreted in urine [6]. Its use as a preformed, high-purity standard (e.g., ≥98% ) ensures accurate calibration of HPLC, GC-MS, or LC-MS/MS methods, avoiding the variability associated with in situ derivatization [2].

Method Development and System Suitability Testing for Carbonyl Analysis in Pharmaceutical Quality Control

Procurement of this specific derivative is critical for developing and validating analytical methods for detecting genotoxic aldehyde impurities, such as chloroacetaldehyde, in active pharmaceutical ingredients (APIs) [6]. Its unique chromatographic properties, driven by the chlorine substituent, provide a distinct retention time and mass spectrometric signature compared to common aldehydes (e.g., formaldehyde, acetaldehyde). This allows for the creation of robust, selective HPLC methods for impurity profiling and ensures system suitability during routine pharmaceutical QC analysis .

Investigational Tool in Historical Agrochemical and Toxicology Research

Researchers studying the structure-activity relationships (SAR) of hydrazone derivatives or the history of fungicide development may specifically require this compound, known as Olin 1763. Its unique profile includes a documented acute oral toxicity LD₅₀ > 10 g/kg in rats and dogs and established in vivo efficacy as a foliar fungicide [6]. This combination of biological activity and safety data distinguishes it from other DNPH derivatives, making it a necessary reference compound for replicating historical studies or exploring new applications based on its distinct pharmacological properties.

Synthesis of Specialized Chemical Intermediates Requiring a Stable Chloroacetaldehyde Equivalent

In synthetic organic chemistry, this hydrazone can serve as a stable, solid, and easily handled surrogate for the highly reactive and volatile chloroacetaldehyde. Its use allows for the controlled introduction of a chloroethylidene moiety into target molecules via hydrazone chemistry, potentially leading to novel compounds with unique biological or material properties. The ability to precisely weigh and store this stable derivative streamlines reaction setup and improves reproducibility, offering a safer and more convenient alternative to handling gaseous or unstable chloroacetaldehyde solutions [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.